molecular formula C12H12FNO3S B7450704 5-(Propan-2-yloxy)quinoline-8-sulfonyl fluoride

5-(Propan-2-yloxy)quinoline-8-sulfonyl fluoride

Cat. No.: B7450704
M. Wt: 269.29 g/mol
InChI Key: QIACMHWPHMKXEA-UHFFFAOYSA-N
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Description

5-(Propan-2-yloxy)quinoline-8-sulfonyl fluoride is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities. This compound is characterized by the presence of a quinoline ring system substituted with a propan-2-yloxy group at the 5-position and a sulfonyl fluoride group at the 8-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Propan-2-yloxy)quinoline-8-sulfonyl fluoride typically involves the following steps:

    Starting Material: The synthesis begins with 8-hydroxyquinoline-5-sulfonyl chloride.

    Reaction with Propan-2-ol: The 8-hydroxyquinoline-5-sulfonyl chloride is reacted with propan-2-ol in the presence of a base such as potassium carbonate to form the propan-2-yloxy derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Propan-2-yloxy)quinoline-8-sulfonyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions.

    Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for the formation of carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the sulfonyl fluoride group under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Oxidation and Reduction: Products vary based on the specific oxidation or reduction reaction, leading to different quinoline derivatives.

    Coupling Reactions: The major products are biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

5-(Propan-2-yloxy)quinoline-8-sulfonyl fluoride has several scientific research applications:

    Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, including antimicrobial and antiviral properties.

    Chemical Biology: The compound is employed as a probe to study biological processes and enzyme functions.

    Material Science: It is used in the synthesis of advanced materials with specific properties, such as fluorescence and conductivity.

    Catalysis: The compound serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the processes.

Mechanism of Action

The mechanism of action of 5-(Propan-2-yloxy)quinoline-8-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The quinoline ring system can intercalate with DNA, affecting replication and transcription processes. Additionally, the compound may interact with cellular membranes, altering their properties and functions.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline-5-sulfonyl Chloride: The starting material for the synthesis of 5-(Propan-2-yloxy)quinoline-8-sulfonyl fluoride.

    Quinoline-8-sulfonyl Fluoride: A similar compound lacking the propan-2-yloxy group.

    5-(Propan-2-yloxy)quinoline: A compound similar to this compound but without the sulfonyl fluoride group.

Uniqueness

This compound is unique due to the presence of both the propan-2-yloxy group and the sulfonyl fluoride group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields. The sulfonyl fluoride group provides a reactive site for nucleophilic substitution, while the propan-2-yloxy group enhances the compound’s solubility and stability.

Properties

IUPAC Name

5-propan-2-yloxyquinoline-8-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO3S/c1-8(2)17-10-5-6-11(18(13,15)16)12-9(10)4-3-7-14-12/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIACMHWPHMKXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C2C=CC=NC2=C(C=C1)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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